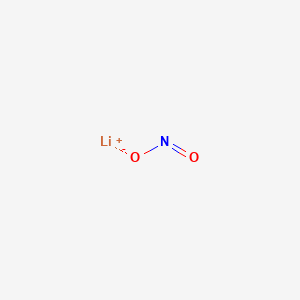
Lithium nitrite
Descripción general
Descripción
Lithium nitrite is the lithium salt of nitrous acid, with the formula LiNO2 . This compound is hygroscopic and very soluble in water . It is used as a corrosion inhibitor in mortar . It is also used in the production of explosives, due to its ability to nitrosate ketones under certain conditions .
Synthesis Analysis
Lithium nitrite can be synthesized through a couple of methods . One method involves the thermal decomposition of lithium nitrate (LiNO3) above 500 °C, which yields lithium nitrite and oxygen . The reaction is as follows: 2LiNO3 → 2LiNO2 + O2 (at 500 °C) . Another method involves the reaction of nitric oxide (NO) with lithium hydroxide (LiOH) .
Chemical Reactions Analysis
Lithium nitrite is involved in several chemical reactions. For instance, it can react with lithium sulfate and barium nitrite in an aqueous solution to form lithium nitrite crystals . It can also react with nitric oxide (NO) and lithium hydroxide (LiOH) to form lithium nitrite . In addition, lithium nitrite can participate in the lithium-mediated nitrogen reduction reaction (LiNRR), which produces ammonia in ambient conditions .
Physical And Chemical Properties Analysis
Lithium nitrite is a white, hygroscopic crystal . It has a molar mass of 52.9465 g/mol and a melting point of 222 °C . It is very soluble in water, with a solubility of 49 wt.% at 20 °C .
Aplicaciones Científicas De Investigación
Solid Electrolyte in Batteries : Lithium nitride, including lithium nitrite, is known for its high Li+-conductivity at ambient temperatures, making it suitable for use in primary batteries. Its unique hexagonal structure, which includes a polarizable ion (N3-), is significant for the conduction mechanism of Li+-ions, and modifications in this structure can lead to materials suitable for higher temperature applications (Rabenau, 1982).
Nanostructured Anode Materials for Rechargeable Batteries : Nanostructured materials, including lithium nitrites, have been utilized as anodes in next-generation lithium-ion batteries (LIBs). These materials contribute to high reversible capacity, fast power capability, good safety, and long cycle life due to their short mass and charge pathways and high transport rates (Ji, Lin, Alcoutlabi, & Zhang, 2011).
Regulation of Nitric Oxide Levels in Neurological Disorders : Lithium, including lithium nitrite, regulates nitric oxide levels in disorders of the central nervous system. It's suggested that lithium could modify gene expression in astrocytes, the predominant cell type in the brain, affecting the expression of nitric oxide synthase type 2 (NOS‐2) in cultured glial cells (Feinstein, 1998).
Energy Storage Materials : Lithium nitride, including lithium nitrites, demonstrates significant properties for energy storage applications. It is useful in charge storage (as lithium) or hydrogen storage. In the case of anodes for batteries, modifications in its structure can lead to high reversible capacity (Gregory, 2008).
Neuroprotective Element in Multiple Sclerosis : Lithium levels, potentially involving lithium nitrite, have been studied in relation to multiple sclerosis (MS). The study suggests lithium deficiency may upregulate nitric oxide production in relapsing-remitting MS, pointing towards lithium's role in synaptic plasticity in MS patients (Karimi et al., 2017).
Solid Electrolytes in Galvanic Cell Applications : Lithium nitride halides, including lithium nitrite, are fast solid lithium ion conductors and have potential use in practical battery applications. They fulfill requirements like high decomposition voltage, low electronic transference number, and stability against lithium reaction, along with fast ion transport (Weppner, Hartwig, & Rabenau, 1981).
Direcciones Futuras
Lithium nitrite could potentially play a role in the development of new technologies. For instance, it has been suggested that a lithium-mediated pathway, which involves lithium nitrite, is among the most promising ambient-condition electrochemical methods for ammonia synthesis . This could have significant implications for the production of ammonia, an important industrial chemical .
Propiedades
IUPAC Name |
lithium;nitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.HNO2/c;2-1-3/h;(H,2,3)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNHOWMYUQKKTI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].N(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiNO2 | |
| Record name | lithium nitrite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_nitrite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884518 | |
| Record name | Lithium nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
53.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium nitrite | |
CAS RN |
13568-33-7 | |
| Record name | Nitrous acid, lithium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013568337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrous acid, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium nitrite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)



![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)


